molecular formula C15H29N3O3 B7928481 [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7928481
M. Wt: 299.41 g/mol
InChI Key: ITJISYGAMQNLNP-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a compound with potential applications in various fields including chemistry, biology, and medicine. This compound, known for its complex structure, contains several functional groups, including an amino group, an amide group, and a carbamate ester. These functional groups contribute to its reactivity and potential utility in a range of scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step reactions starting from simpler precursors. One common synthetic route involves the acylation of cyclohexylamine followed by the introduction of the ethyl-carbamic acid tert-butyl ester group. Key reaction steps include the formation of amide bonds and esterification reactions under controlled conditions. These reactions often require the use of reagents such as acyl chlorides, carbodiimides, and base catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, efficiency, and safety considerations. Industrial synthesis typically requires optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

  • Oxidation: : The amino and amide groups can be oxidized under specific conditions, potentially leading to the formation of nitrile or imine derivatives.

  • Reduction: : Reduction reactions can convert the carbonyl groups to alcohols or amines.

  • Substitution: : The presence of amino and amide groups allows for substitution reactions, where these groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, H₂O₂

  • Reducing agents: : NaBH₄, LiAlH₄

  • Substitution reagents: : Halogenating agents, nucleophiles such as amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ might yield imine derivatives, while reduction with NaBH₄ could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups provide reactive sites for further modifications, making it valuable in the development of new compounds and materials.

Biology

The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules. Its structure allows for interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its functional groups might interact with specific biological targets, offering potential therapeutic applications in areas such as enzyme inhibition or receptor modulation.

Industry

Industrial applications of this compound could include its use in the production of polymers, coatings, or other materials where its unique structure and reactivity provide desirable properties.

Mechanism of Action

The mechanism by which [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester exerts its effects can involve interactions with molecular targets such as enzymes or receptors. The amino and amide groups might form hydrogen bonds or other interactions with target proteins, influencing their activity or function. These interactions can modulate biological pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid methyl ester

  • [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid ethyl ester

Uniqueness

Compared to similar compounds, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester has a unique tert-butyl ester group, which can influence its reactivity and solubility. This distinct structural feature might affect its interactions with other molecules and its overall stability, making it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-18(14(20)21-15(2,3)4)12-8-6-11(7-9-12)17-13(19)10-16/h11-12H,5-10,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJISYGAMQNLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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